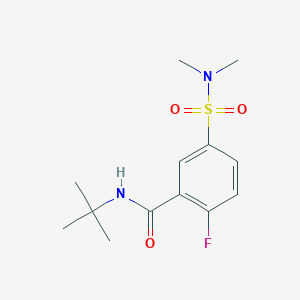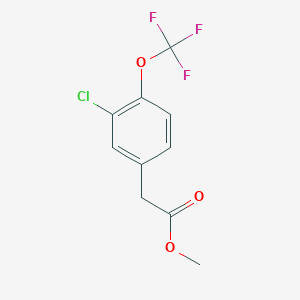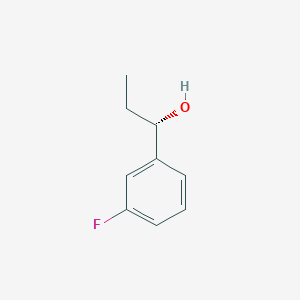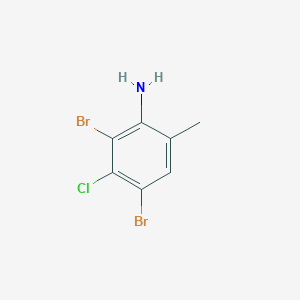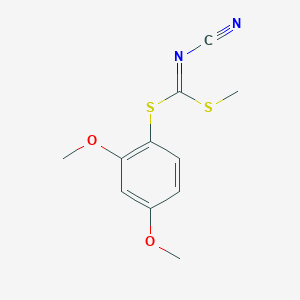![molecular formula C15H13N3O B1649167 7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1649167.png)
7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or transition metals .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography. The choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-tuberculosis agent and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrazines: Studied for their anticancer properties.
Pyrido[1,2-a]pyrimidines: Investigated for their neuroprotective and anti-inflammatory effects.
Uniqueness
7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methyl and phenyl groups can enhance its interaction with certain biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O/c1-11-7-8-18-10-13(17-14(18)9-11)15(19)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19) |
InChI Key |
MBABXHYYNJKAJP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


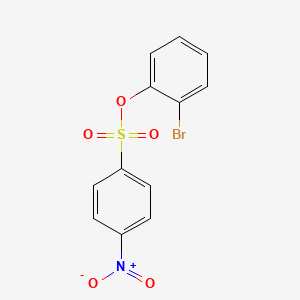


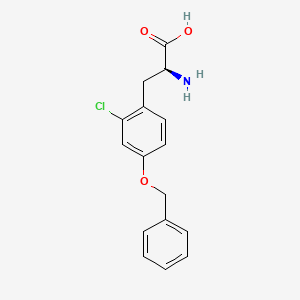
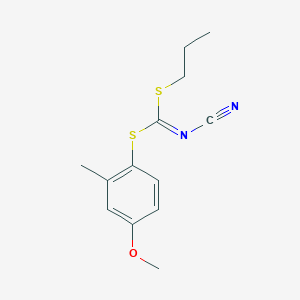
![[3-(2,4-Dichlorophenoxy)propyl]isopropyl-cyanocarbonimidodithioate](/img/structure/B1649099.png)
![[2-(4-Chloro-2-fluorophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649100.png)
